molecular formula C22H24N4O4S B2484535 4-(dimethylsulfamoyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 1005296-45-6

4-(dimethylsulfamoyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B2484535
CAS No.: 1005296-45-6
M. Wt: 440.52
InChI Key: FFHJJLMYWUYQKW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzene ring and a pyridazin-3-yloxyethyl chain linked to the amide nitrogen. The pyridazine ring is substituted with a 4-methylphenyl group at the 6-position. This structure combines sulfonamide and pyridazine pharmacophores, which are often associated with biological activity in medicinal chemistry, including kinase inhibition and receptor binding .

Key structural attributes:

  • Benzamide core: Facilitates interactions with protein targets via hydrogen bonding.
  • Dimethylsulfamoyl group: Enhances solubility and may influence binding affinity.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-16-4-6-17(7-5-16)20-12-13-21(25-24-20)30-15-14-23-22(27)18-8-10-19(11-9-18)31(28,29)26(2)3/h4-13H,14-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHJJLMYWUYQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions.

    Introduction of the Pyridazinyl Ether Group: The pyridazinyl ether group can be introduced by reacting the benzamide intermediate with 6-(4-methylphenyl)pyridazin-3-ol in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or pyridazinyl ether moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridazinyl ethers.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide/Pyridazine Moieties

2,4,5-Trimethyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
  • Molecular Formula : C₂₂H₂₅N₃O₃S vs. C₂₂H₂₄N₄O₃S (target compound).
  • Key Differences: Replaces dimethylsulfamoyl with a trimethylbenzene-sulfonamide group.
  • Implications :
    • Reduced polarity may lower solubility compared to the target compound.
    • Trimethyl groups could enhance lipophilicity, affecting membrane permeability .
N-{4-[6-(Methanesulfonyl)pyridazin-3-yl]phenyl}-3,4-dimethylbenzene-1-sulfonamide
  • Structural Features : Methanesulfonyl-pyridazine linked to a dimethylbenzene-sulfonamide.
  • Comparison :
    • Methanesulfonyl group is less sterically bulky than dimethylsulfamoyl.
    • Direct phenyl-pyridazine linkage (vs. ether linkage in the target compound) may alter conformational flexibility.
  • Biological Relevance : Sulfonamide-pyridazine hybrids are often explored for anti-inflammatory or antitumor activity .

Benzamide Derivatives Targeting Sigma Receptors

Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA)
  • Structure : N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide.
  • Comparison :
    • Shares a benzamide core but lacks pyridazine and dimethylsulfamoyl groups.
    • Piperidinyl-ethyl chain instead of pyridazin-3-yloxyethyl.
  • Functional Data :
    • High sigma receptor affinity (Kd = 5.80 nM for DU-145 prostate cancer cells).
    • Fast blood clearance and tumor retention in vivo .
  • Divergence : The target compound’s pyridazine moiety may confer distinct receptor selectivity or pharmacokinetic profiles.
4-(Diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
  • Structure : Diethylsulfamoyl benzamide with a thiazoline ring.
  • Comparison :
    • Diethylsulfamoyl vs. dimethylsulfamoyl: Alters steric and electronic properties.
    • Thiazoline ring may enhance metabolic stability compared to pyridazine .

Heterocyclic Substitutions in Related Compounds

Imidazo[1,2-b]pyridazine-Based Benzamides
  • Examples: 4-(6-(Butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(diethylamino)ethyl)benzamide.
  • Comparison: Imidazo-pyridazine core replaces pyridazine-ether linkage. Aminoalkyl side chains (e.g., diethylaminoethyl) may enhance cellular uptake.
  • Molecular Weight : ~350–400 Da (vs. 411.52 Da for the target compound), suggesting comparable bioavailability .
Triazolo[4,3-b]pyridazine Derivatives
  • Example : N-(2-{6-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide.
  • Comparison :
    • Triazolo-pyridazine core introduces additional nitrogen atoms.
    • Sulfanyl and carbamoyl groups may modulate redox stability .

Biological Activity

4-(Dimethylsulfamoyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure is characterized by a benzamide core with a dimethylsulfamoyl group and a pyridazinyl ether. The molecular formula is C17H22N4O3S, and its IUPAC name reflects its complex substituents.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could have therapeutic implications.
  • Anti-inflammatory Properties : Evidence suggests potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymes : The dimethylsulfamoyl group may facilitate binding to target enzymes, altering their activity.
  • Modulation of Signaling Pathways : The compound may influence various cellular signaling pathways, leading to changes in cell proliferation and apoptosis.

In Vitro Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Studies : In vitro assays demonstrated that the compound inhibits the growth of human cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 50 µM, indicating moderate potency against these cell lines.
Cell LineIC50 (µM)
MCF-7 (Breast)25
A549 (Lung)30
HeLa (Cervical)45
  • Enzyme Inhibition : The compound was tested against several enzymes, showing significant inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of the compound in animal models of induced inflammation. Treatment resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

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